Iproheptine

Description

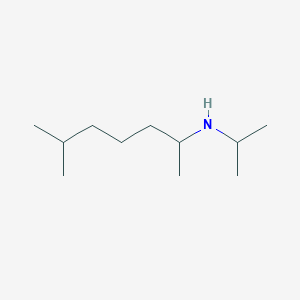

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-N-propan-2-ylheptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-9(2)7-6-8-11(5)12-10(3)4/h9-12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGYBXHAQAKSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046248 | |

| Record name | Iproheptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13946-02-6 | |

| Record name | 6-Methyl-N-(1-methylethyl)-2-heptanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13946-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iproheptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013946026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iproheptine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iproheptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iproheptine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPROHEPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P021X7VTG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Vasoconstrictor Mechanism of Action of Iproheptine

Disclaimer: Direct and detailed research on the specific vasoconstrictor mechanism of Iproheptine is limited in publicly available scientific literature. Preclinical studies from the 1960s describe it as a vasoconstrictor, though its effects on blood vessels were noted to be weak.[1] This guide synthesizes the available information on this compound and its close structural analogues, particularly sympathomimetic amines and the well-characterized compound cyproheptadine (B85728), to build a comprehensive understanding of its potential mechanisms of action.

Proposed Primary Mechanism: Indirect Sympathomimetic Action

The vasoconstrictive effects of this compound, particularly in its application as a nasal decongestant, are most likely attributable to an indirect sympathomimetic mechanism. This is based on its structural similarity to compounds like methylhexanamine and tuaminoheptane, which are known to act as norepinephrine (B1679862) and/or dopamine (B1211576) releasing agents.[1][2]

Norepinephrine Release and Alpha-Adrenergic Receptor Activation

Indirect-acting sympathomimetics increase the concentration of norepinephrine in the synaptic cleft of the neuromuscular junction in vascular smooth muscle.[3][4] This leads to the activation of postjunctional alpha-adrenergic receptors, primarily α1 and α2 subtypes, on the vascular smooth muscle cells.[3]

Activation of α1-adrenergic receptors, which are Gq protein-coupled, initiates a signaling cascade involving phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the action of DAG in sensitizing contractile proteins to Ca2+, leads to the contraction of the smooth muscle and subsequent vasoconstriction.

Vasoactive Properties of the Structural Analogue Cyproheptadine

Cyproheptadine, a compound structurally related to this compound, exhibits a complex pharmacological profile that includes antagonism of serotonin (B10506) and histamine (B1213489) receptors, as well as calcium channel blocking activity.[5][6] While these actions generally lead to vasodilation, understanding them provides a broader context for the potential vascular effects of this class of compounds.

Serotonin (5-HT) Receptor Antagonism

Cyproheptadine is a potent antagonist of 5-HT2 receptors, particularly the 5-HT2A subtype, which is found on vascular smooth muscle and mediates vasoconstriction.[7][8] Serotonin binding to 5-HT2A receptors activates a Gq-coupled signaling pathway, similar to that of α1-adrenergic receptors, leading to an increase in intracellular calcium and vasoconstriction. By competitively blocking this receptor, cyproheptadine inhibits serotonin-induced vasoconstriction.[5][9]

Histamine H1 Receptor Antagonism

Cyproheptadine is also a potent H1-receptor antagonist.[5][10] Histamine H1 receptors are present on vascular smooth muscle and their activation also leads to Gq-coupled signaling, resulting in vasoconstriction. By blocking these receptors, cyproheptadine can inhibit histamine-induced vasoconstriction.

Calcium Channel Blocking Activity

Studies have demonstrated that cyproheptadine possesses calcium entry blocking properties.[11][12][13] It can inhibit the influx of extracellular calcium through L-type voltage-gated calcium channels in vascular smooth muscle.[14][15] This action is non-specific to the initial stimulus and can block contractions induced by various agents, including potassium, norepinephrine, and serotonin.[11] This mechanism contributes to its overall vasodilatory potential.

Quantitative Pharmacological Data (Cyproheptadine)

The following tables summarize the binding affinities and functional potencies of the analogue cyproheptadine at various receptors, compiled from the scientific literature.

Table 1: Receptor Binding Affinities of Cyproheptadine

| Receptor Subtype | Preparation | Radioligand | pKi (Mean ± S.E.M.) | Reference |

|---|---|---|---|---|

| 5-HT2A | Rat Cerebral Cortex | [3H]ketanserin | 8.80 ± 0.11 | [12] |

| 5-HT2C | Pig Choroidal Plexus | [3H]mesulergine | 8.71 ± 0.08 |[12] |

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Antagonist Potencies of Cyproheptadine

| Receptor/Channel | Preparation | Agonist/Stimulus | pA2 / IC50 | Reference |

|---|---|---|---|---|

| 5-HT2B | Rat Stomach Fundus | Serotonin | pA2: 9.14 ± 0.25 | [12] |

| Muscarinic (M1, M2, M3) | Rabbit Vas Deferens, Guinea-Pig Ileum | - | pA2: 7.99 - 8.02 | [16] |

| Calcium Channel | Canine Basilar Artery | Serotonin, Norepinephrine, K+, Ca2+ | IC50: 41 - 45 nM | [11] |

| Calcium Channel | Rat Aortic Strips | Potassium (40 mM) | IC50: 6.3 x 10⁻⁸ M |[12] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response is reduced by half.

Key Experimental Protocols

The characterization of a vasoactive compound like this compound involves several key experimental methodologies.

Isolated Aortic Ring Vasoconstriction Assay

This ex vivo method is a cornerstone for studying the direct effects of compounds on vascular tone.[17][18][19]

Objective: To measure the contractile or relaxant response of an isolated artery to a test compound.

Methodology:

-

Tissue Preparation: A thoracic aorta is excised from a laboratory animal (e.g., rabbit or rat) and placed in cold, oxygenated Krebs-Henseleit Solution (KHS).[16][17] Adipose and connective tissues are removed, and the aorta is cut into rings of 3-5 mm in length. The endothelium can be mechanically removed for studies on endothelium-dependent effects.[17]

-

Mounting: Each ring is mounted in an organ bath containing KHS at 37°C, continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration and Viability Check: An optimal resting tension (e.g., 1.5-2.0 g) is applied, and the tissue is allowed to equilibrate for 60-90 minutes. The viability of the rings is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).[17]

-

Compound Testing:

-

For Vasoconstrictors: The test compound is added to the bath in a cumulative, concentration-dependent manner. The increase in tension is recorded.

-

For Vasodilators/Antagonists: The aortic ring is first pre-contracted with an agonist (e.g., phenylephrine (B352888) or serotonin). Once a stable contraction is achieved, the test compound is added cumulatively to assess its relaxant effect.

-

-

Data Analysis: Concentration-response curves are generated to determine parameters such as EC50 (for agonists) or IC50 (for antagonists/relaxants).

Radioligand Binding Assay

This in vitro technique is used to determine the affinity of a compound for a specific receptor.[1][20][21][22]

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.

Methodology:

-

Membrane Preparation: A tissue or cell line expressing the receptor of interest is homogenized and centrifuged to isolate a membrane fraction rich in the target receptor. Protein concentration is determined.[22]

-

Competitive Binding: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The reaction is incubated to reach equilibrium. Receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[23]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the Ki value using the Cheng-Prusoff equation.

Determination of Antagonist Potency (pA2 Value)

This functional assay quantifies the potency of a competitive antagonist.[24][25][26]

Objective: To determine the pA2 value of an antagonist.

Methodology:

-

Experimental Setup: An isolated tissue preparation (e.g., aortic ring) is used as described in Protocol 4.1.

-

Agonist Dose-Response: A cumulative concentration-response curve is generated for a relevant agonist (e.g., serotonin).

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period.

-

Shifted Agonist Dose-Response: In the continued presence of the antagonist, a second concentration-response curve for the agonist is generated. A competitive antagonist will cause a rightward, parallel shift of the curve.

-

Schild Plot Analysis: The procedure is repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist is constructed. The x-intercept of the regression line provides the pA2 value.[24]

Conclusion

While definitive studies on this compound are scarce, the available evidence strongly suggests that its classification as a vasoconstrictor stems from an indirect sympathomimetic mechanism of action .[1] By promoting the release of norepinephrine at the vascular neuroeffector junction, it stimulates α1-adrenergic receptors on smooth muscle cells, leading to vasoconstriction. This mechanism is consistent with its use as a nasal decongestant.

The complex pharmacology of its structural analogue, cyproheptadine, which includes potent antagonism of key vasoconstrictor pathways (5-HT2A and H1 receptors) and calcium channel blockade, highlights the multifaceted nature of this chemical class.[5][11] However, these properties would lead to vasodilation. Therefore, it is unlikely that this compound's primary vasoconstrictor action is mediated through these pathways. Further research is required to fully elucidate the complete pharmacological profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sympathomimetic drug - Wikipedia [en.wikipedia.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]

- 6. The histamine H1-receptor antagonist binding site. Part I: Active conformation of cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function | PLOS One [journals.plos.org]

- 9. Divergent effects of cyproheptadine and R 50 656, a 5-HT2 antagonist, on the cardiovascular response to 5-hydroxytryptamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacology of combined histamine H1-/H2-receptor antagonists containing diphenhydramine and cyproheptadine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The calcium antagonist properties of cyproheptadine: implications for antimigraine action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium entry blocker activity of cyproheptadine in isolated cardiovascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The calcium antagonistic effects of cyproheptadine on contraction, membrane electrical events and calcium influx in the guinea-pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 15. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. e-century.us [e-century.us]

- 17. benchchem.com [benchchem.com]

- 18. Experiments on isolated vascular rings | PPTX [slideshare.net]

- 19. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Pa2 determination | PPTX [slideshare.net]

- 25. neuron.mefst.hr [neuron.mefst.hr]

- 26. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

An In-depth Technical Guide to the Synthesis of Iproheptine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Iproheptine, also known as N-isopropyloctodrine. Given that N-isopropyloctodrine is a synonym for this compound, this document details the synthesis of this compound from plausible precursors. The primary synthetic route discussed is reductive amination, a robust and widely utilized method for the formation of secondary amines. This guide presents two feasible pathways for this compound synthesis: the reaction of 6-methyl-2-heptanone with isopropylamine (B41738) and the reaction of 1,5-dimethylhexylamine (octodrine) with acetone (B3395972). Detailed experimental protocols, tables of quantitative data for all reactants and products, and visualizations of the synthetic pathway and relevant biological signaling mechanisms are provided to support researchers and professionals in the field of drug development.

Introduction

This compound (N-isopropyl-1,5-dimethylhexylamine) is an alkylamine that has been used as a nasal decongestant.[1] Its mechanism of action is primarily based on its activity as an α-adrenergic agonist, which leads to vasoconstriction of the blood vessels in the nasal mucosa, thereby reducing swelling and congestion.[1] Understanding the synthesis of this compound is crucial for its potential further development, process optimization, and the discovery of new analogues.

This guide focuses on the most chemically sound and industrially scalable method for the synthesis of this compound: reductive amination. This versatile reaction allows for the efficient formation of the secondary amine functional group present in this compound.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of all substances involved in the synthesis is paramount for safety, reaction optimization, and purification. The following tables summarize key data for the reactants and the final product.

Table 1: Properties of Reactants for Pathway A

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |

| 6-Methyl-2-heptanone | C₈H₁₆O | 128.21 | 171 | 0.8151 (at 20°C) | 44.6 |

| Isopropylamine | C₃H₉N | 59.11 | 32.4 | 0.6891 (at 20°C) | -18 |

Table 2: Properties of Reactants for Pathway B

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |

| 1,5-Dimethylhexylamine (Octodrine) | C₈H₁₉N | 129.24 | 155-156 | ~0.76 | ~43 |

| Acetone | C₃H₆O | 58.08 | 56 | 0.784 | -20 |

Table 3: Properties of this compound

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | C₁₁H₂₅N | 171.32 | Not available | Not available |

Synthetic Pathways

The synthesis of this compound can be efficiently achieved via reductive amination. This process involves the reaction of a carbonyl compound (a ketone in this case) with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

General Reaction Scheme: Reductive Amination

The overall transformation for the synthesis of a secondary amine via reductive amination is as follows:

Where [H] represents a reducing agent.

Logical Workflow for this compound Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound, highlighting the two primary reductive amination pathways.

Caption: Logical workflow for the two primary synthetic pathways to this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of this compound via the two proposed reductive amination pathways. These protocols are based on standard laboratory procedures for similar transformations.

Pathway A: Synthesis from 6-Methyl-2-heptanone and Isopropylamine

Reaction:

Materials:

-

6-Methyl-2-heptanone (1.0 eq)

-

Isopropylamine (1.2 eq)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol (B130326) (for salt formation, optional)

Procedure:

-

To a stirred solution of 6-methyl-2-heptanone in the chosen solvent, add isopropylamine at room temperature.

-

Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Slowly add sodium triacetoxyborohydride to the reaction mixture in portions. Maintain the temperature below 30°C.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography. For easier handling and purification, the free base can be converted to its hydrochloride salt by treating the solution with ethereal or isopropanolic HCl, followed by filtration and drying of the precipitated salt.

Pathway B: Synthesis from 1,5-Dimethylhexylamine (Octodrine) and Acetone

Reaction:

Materials:

-

1,5-Dimethylhexylamine (Octodrine) (1.0 eq)

-

Acetone (1.5 eq)

-

Sodium borohydride (B1222165) (NaBH₄) (1.5 eq)

-

Methanol (MeOH) as solvent

-

Water

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation, optional)

Procedure:

-

Dissolve 1,5-dimethylhexylamine in methanol.

-

Add acetone to the solution and stir at room temperature for 1-2 hours to form the imine.

-

Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6-12 hours.

-

Carefully add water to quench the reaction and then concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation or conversion to its hydrochloride salt as described in Pathway A.

Mechanism of Action and Signaling Pathway

This compound, as an α-adrenergic agonist, exerts its pharmacological effects by binding to and activating alpha-adrenergic receptors on the surface of smooth muscle cells in the vasculature of the nasal mucosa. This activation initiates a downstream signaling cascade that results in vasoconstriction.

Alpha-1 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the alpha-1 adrenergic receptor.

Caption: Alpha-1 adrenergic receptor signaling pathway leading to vasoconstriction.

Conclusion

This technical guide has detailed two plausible and efficient synthetic routes to this compound via reductive amination. The provided experimental protocols, physicochemical data, and mechanistic diagrams offer a solid foundation for researchers and drug development professionals. While the presented protocols are based on established chemical principles, it is crucial to note that reaction conditions may require optimization to achieve desired yields and purity on a larger scale. Further research into specific catalysts and reaction conditions could lead to even more efficient and environmentally friendly synthetic processes for this compound and its analogues.

References

The Pharmacodynamics of Cyproheptadine Hydrochloride: A Technical Guide

Disclaimer: Initial searches for "Iproheptine hydrochloride" did not yield significant results and suggest a likely misspelling of "Cyproheptadine hydrochloride," a well-researched first-generation antihistamine and serotonin (B10506) antagonist. This document will focus on the pharmacodynamics of Cyproheptadine (B85728) hydrochloride.

Introduction

Cyproheptadine hydrochloride is a first-generation antihistamine with potent anticholinergic and antiserotonergic properties.[1] It is clinically used in the treatment of various allergic conditions, such as perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis.[2] Due to its significant serotonin receptor antagonism, it is also used off-label for the management of serotonin syndrome and to stimulate appetite.[2][3] This technical guide provides an in-depth overview of the pharmacodynamics of cyproheptadine, focusing on its mechanism of action, receptor binding profile, and the experimental methodologies used to characterize its activity.

Mechanism of Action

Cyproheptadine exerts its therapeutic effects primarily through competitive antagonism at histamine (B1213489) H1 receptors and serotonin (5-HT) type 2A (5-HT2A) receptors.[3] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central effects such as sedation. Its antiserotonergic activity is particularly notable and contributes to its efficacy in conditions characterized by excessive serotonin activity.[4]

Receptor Binding Profile

The affinity of cyproheptadine hydrochloride for various neurotransmitter receptors has been quantified through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.

| Receptor Subtype | Species | Radioligand | Ki (nM) | pKi | Reference |

| Serotonin Receptors | |||||

| 5-HT2A | Human | [3H]spiperone | 55 | 7.26 | [5] |

| 5-HT2A | Rat | [3H]ketanserin | 1.58 | 8.80 | [5] |

| 5-HT2C | Human | [3H]mesulergine | 1.95 | 8.71 | [5] |

| Histamine Receptors | |||||

| H1 | Human | [3H]mepyramine | - | - | [5] |

| Dopamine Receptors | |||||

| D2 | Human | [3H]spiperone | 112 | 6.95 | [5] |

| Adrenergic Receptors | |||||

| α1A | Human | - | - | - | [5] |

| α1B | Human | - | - | - | [5] |

Note: A specific Ki value for the human H1 receptor was not explicitly found in the provided search results, though it is a primary target.

Signaling Pathways

Cyproheptadine's antagonism of H1 and 5-HT2A receptors interrupts their respective downstream signaling cascades.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Cyproheptadine blocks the initial binding of histamine, thus inhibiting this entire cascade.

Serotonin 5-HT2A Receptor Signaling Pathway

Similar to the H1 receptor, the 5-HT2A receptor is also a Gq/11-coupled GPCR. Its activation by serotonin initiates the same PLC-mediated signaling cascade, leading to increased intracellular calcium and PKC activation. This pathway is implicated in a variety of physiological and pathophysiological processes, including platelet aggregation and smooth muscle contraction. Cyproheptadine's antagonism at this receptor is believed to be responsible for its efficacy in serotonin syndrome and its anti-platelet effects.[3]

Experimental Protocols

The pharmacodynamic properties of cyproheptadine are primarily determined through in vitro assays, including radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., cyproheptadine) for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

General Protocol:

-

Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In a multi-well plate, the following are added to each well:

-

A fixed concentration of radioligand (e.g., [3H]mepyramine for H1 receptors).

-

Varying concentrations of the unlabeled test compound (cyproheptadine).

-

The membrane preparation.

-

Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 is determined by plotting the percentage of specific binding against the log concentration of the test compound. The Ki is then calculated.

References

- 1. selleckchem.com [selleckchem.com]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mirtazapine - Wikipedia [en.wikipedia.org]

- 5. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Structural Similarity of Iproheptine to Alkylamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the structural and potential pharmacological similarities between iproheptine and the broader class of alkylamines. This compound, a secondary aliphatic amine, shares fundamental structural characteristics with simple alkylamines, which are foundational motifs in many physiologically active compounds. This document explores these structural relationships, delves into the general pharmacological properties of alkylamines, and outlines the experimental protocols necessary for the direct comparative analysis of these compounds. While specific quantitative pharmacological data for this compound remains limited in publicly accessible literature, this guide establishes a framework for its investigation based on the known pharmacology of related compounds and standardized experimental procedures.

Introduction

Alkylamines are organic compounds characterized by an amino group (-NH2, -NHR, or -NR2) attached to an alkyl substituent.[1] They are classified as primary, secondary, or tertiary based on the number of alkyl groups bonded to the nitrogen atom.[2] This structural class is of significant interest in pharmacology due to the prevalence of the amine functional group in neurotransmitters and other endogenous signaling molecules. The basic nitrogen atom of an amine can be protonated at physiological pH, enabling ionic interactions with biological targets such as receptors and enzymes.[3]

This compound, with the IUPAC name 6-methyl-N-propan-2-ylheptan-2-amine, is a secondary amine.[4] Its structure consists of a heptane (B126788) backbone with methyl and isopropyl substituents on the amine nitrogen.[4][5] While clinically used as a nasal decongestant, vasoconstrictor, and antihistamine, a detailed public profile of its receptor binding affinities and specific mechanisms of action compared to other alkylamines is not extensively documented.[6][7] This guide aims to bridge this gap by examining its structural characteristics in the context of the alkylamine class and providing the necessary theoretical and practical framework for its further pharmacological characterization.

Structural Comparison: this compound and Simple Alkylamines

The core structural feature shared between this compound and simple alkylamines is the presence of a nitrogen atom bonded to at least one alkyl group. This confers basicity to the molecule and the potential for hydrogen bonding.

This compound:

-

Classification: Secondary amine[4]

-

Key Structural Features:

-

A long, branched alkyl chain (6-methylheptan-2-yl)

-

An isopropyl group attached to the nitrogen atom

-

Simple Alkylamines (for comparison):

-

Methylamine (CH3NH2): A primary amine.

-

Dimethylamine ((CH3)2NH): A secondary amine.

-

Trimethylamine ((CH3)3N): A tertiary amine.

The structural similarity lies in the fundamental secondary amine core of this compound, which it shares with compounds like dimethylamine. However, the significantly larger and more complex alkyl substituents of this compound are expected to profoundly influence its pharmacological profile, including receptor selectivity, binding affinity, and pharmacokinetics, compared to simpler alkylamines.

Pharmacological Considerations and Structure-Activity Relationships (SAR)

The pharmacological activity of alkylamines is diverse and dependent on the nature of the alkyl and any aryl substituents. For instance, many sympathomimetic amines feature a phenethylamine (B48288) core, where an aromatic ring is crucial for activity at adrenergic receptors.[3]

While this compound lacks an aromatic ring, its alkyl structure is known to interact with biological targets. Close structural analogs of this compound, such as octodrine (B1677171) and methylhexanamine, are known to act as norepinephrine (B1679862) and dopamine (B1211576) releasing agents.[6] This suggests that this compound may also modulate monoaminergic systems. Its documented antihistaminic activity implies interaction with histamine (B1213489) receptors.[6]

A general principle in the structure-activity relationship of amines is that the nature of the substituents on the nitrogen atom and the overall lipophilicity of the molecule are key determinants of receptor affinity and selectivity. The branched alkyl chains of this compound likely contribute to its specific interactions within the binding pockets of its target receptors.

Due to the lack of specific quantitative data for this compound, the following table provides binding affinities for cyproheptadine, a structurally distinct antihistamine with antiserotonergic properties, to illustrate the type of data required for a comprehensive pharmacological profile.[8]

| Receptor Subtype | Ligand | Ki (nM) |

| Serotonin 5-HT1A | Cyproheptadine | 50–59 |

| Serotonin 5-HT1B | Cyproheptadine | 1,600 |

| Serotonin 5-HT1D | Cyproheptadine | 670 |

| Serotonin 5-HT1E | Cyproheptadine | 1,500 |

| Table 1: Example Receptor Binding Affinity Data for Cyproheptadine.[8] This data is provided as a template for the type of quantitative information needed for a thorough comparison. |

Postulated Signaling Pathways

Based on its known pharmacological effects as a decongestant (vasoconstriction) and antihistamine, this compound is likely to modulate signaling pathways associated with adrenergic and histaminic receptors.

Adrenergic Signaling (Postulated for Vasoconstrictor Effect): As a sympathomimetic, this compound may directly or indirectly activate alpha-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction. This would likely involve Gq-protein coupling, activation of phospholipase C (PLC), and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium and muscle contraction.

Histamine H1 Receptor Signaling (Postulated for Antihistamine Effect): As a histamine H1 receptor antagonist, this compound would block the binding of histamine to its receptor. The H1 receptor is also a Gq-protein coupled receptor, and its blockade by this compound would inhibit the downstream signaling cascade described above, thereby preventing the inflammatory effects of histamine.

Experimental Protocols for Pharmacological Characterization

To quantitatively assess the structural and pharmacological similarities between this compound and other alkylamines, standardized in vitro assays are essential. A foundational method for this is the radioligand binding assay.

Radioligand Binding Assay (General Protocol)

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound or other alkylamines) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes prepared from tissues or cell lines expressing the target receptor (e.g., adrenergic or histamine receptors).

-

Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors, [3H]-pyrilamine for H1 histamine receptors).

-

Test Compounds: this compound and a panel of structurally related alkylamines.

-

Assay Buffer: Buffer appropriate for the receptor system (e.g., Tris-HCl with cofactors).

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.[9]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of a known unlabeled ligand for the target receptor.

-

Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (e.g., this compound).

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.[9]

-

Filtration: Rapidly terminate the assay by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[9]

-

Data Analysis:

-

Calculate specific binding = Total binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Conclusion

This compound, as a secondary alkylamine, shares fundamental structural properties with a broad class of pharmacologically active compounds. While its clinical use as a decongestant and antihistamine suggests interactions with adrenergic and histamine receptors, a detailed comparative analysis of its receptor binding profile against other simple and complex alkylamines is lacking in the public domain. This technical guide provides the structural context, outlines the likely signaling pathways involved in its action, and presents a detailed experimental protocol for the direct pharmacological characterization of this compound and related compounds. The data generated from such studies would be invaluable for a deeper understanding of the structure-activity relationships within this chemical class and could guide the development of novel therapeutics with improved selectivity and efficacy.

References

- 1. byjus.com [byjus.com]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. Structure-Function of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H25N | CID 19917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, (S)- | C11H25N | CID 38988589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound [med.iiab.me]

- 8. Cyproheptadine - Wikipedia [en.wikipedia.org]

- 9. giffordbioscience.com [giffordbioscience.com]

In Vitro Antihistaminic Activity of Cyproheptadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproheptadine (B85728) is a first-generation antihistamine that exhibits potent antagonism at the histamine (B1213489) H1 receptor.[1][2][3][4] In addition to its antihistaminic properties, it also displays anticholinergic and antiserotonergic activities.[1][4][5] This technical guide provides an in-depth overview of the in vitro antihistaminic activity of cyproheptadine, focusing on its interaction with the H1 receptor. The guide details its binding affinity, the signaling pathways it modulates, and the experimental protocols used to characterize its activity. All quantitative data are presented in structured tables, and key biological and experimental processes are visualized using diagrams.

Quantitative Analysis of In Vitro Antihistaminic Activity

The antihistaminic efficacy of cyproheptadine has been quantified through various in vitro assays, primarily focusing on its binding affinity for the histamine H1 receptor and its functional inhibition of histamine-induced cellular responses.

Histamine H1 Receptor Binding Affinity

The binding affinity of cyproheptadine to the human histamine H1 receptor is a key indicator of its antihistaminic potency. This is typically determined through competitive radioligand binding assays. The affinity is expressed as the inhibition constant (Ki), dissociation constant (Kd), or the logarithmic form pKi.

| Parameter | Value | Cell Line | Radioligand | Reference |

| pKi | 9.5 | HEK293T | [³H]mepyramine | [6] |

| pKi | 9.37 | Not Specified | [³H]Pyrilamine | [7] |

| Ki | 0.43 nM | Not Specified | [³H]Pyrilamine | [7] |

| pKi | 10.2 | Not Specified | Not Specified | [7] |

| pKd | 5.27 | Not Specified | Not Specified | [7] |

| Kd | 5400 nM | Not Specified | Not Specified | [7] |

Histamine H1 Receptor Binding Kinetics

The kinetics of cyproheptadine binding to the H1 receptor, including its association and dissociation rates, provide insights into the duration of its action.

| Parameter | Value | Cell Line | Method | Reference |

| Association Rate (k_on) | (60 ± 10) x 10⁶ M⁻¹min⁻¹ | HEK293T | [³H]mepyramine competitive association assay | [6] |

| Residence Time (RT) | 104 min | HEK293T | [³H]mepyramine competitive association assay | [6] |

Note: The dissociation rate (k_off) can be calculated from the residence time (RT = 1/k_off).

Signaling Pathways and Mechanism of Action

Cyproheptadine exerts its antihistaminic effects by acting as an inverse agonist at the histamine H1 receptor.[8] This means that it not only blocks the binding of histamine but also reduces the receptor's basal, constitutive activity.[8]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by histamine, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[8][9] This increase in intracellular calcium is a key event in mediating the cellular responses to histamine. Cyproheptadine blocks this cascade by preventing the initial activation of the H1 receptor by histamine.

References

- 1. Cyproheptadine - Wikipedia [en.wikipedia.org]

- 2. Cyproheptadine causes apoptosis and decreases inflammation by disrupting thiol/disulfide balance and enhancing the levels of SIRT1 in C6 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]

- 5. Cyproheptadine (Cyproheptadine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

Iproheptine: A Technical Examination of its Anticholinergic and Antihistamine-like Effects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated anticholinergic and antihistamine-like effects of Iproheptine. Due to a lack of publicly available, quantitative pharmacological data specific to this compound, this guide utilizes data and methodologies from studies of the structurally and pharmacologically similar first-generation antihistamine, Cyproheptadine, as a surrogate to illustrate the expected profile and the experimental approaches for its characterization.

Executive Summary

This compound (N-isopropyl-1,5-dimethylhexylamine) is a compound with recognized antihistamine properties. As a first-generation antihistamine, it is anticipated to exhibit significant anticholinergic (antimuscarinic) effects, a characteristic feature of this drug class. These dual activities stem from its ability to act as an antagonist at both histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors. This technical guide outlines the theoretical framework for this compound's mechanism of action, presents illustrative quantitative data from its analogue Cyproheptadine, details the experimental protocols for assessing these activities, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanisms of Action

Antihistamine Effects: H1 Receptor Antagonism

This compound's antihistamine effects are presumed to be mediated through competitive antagonism of the histamine H1 receptor. Histamine, a key mediator in allergic and inflammatory responses, elicits its effects by binding to H1 receptors on various cell types, including smooth muscle and endothelial cells. This interaction activates the Gq/11 G-protein signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in physiological responses such as smooth muscle contraction and increased vascular permeability. As a competitive antagonist, this compound is expected to bind to the H1 receptor without activating it, thereby preventing histamine from binding and initiating this signaling cascade.

Anticholinergic Effects: Muscarinic Receptor Antagonism

The anticholinergic properties of first-generation antihistamines like this compound arise from their ability to block muscarinic acetylcholine receptors (mAChRs). Acetylcholine (ACh) is a primary neurotransmitter of the parasympathetic nervous system, and its binding to muscarinic receptors (M1-M5) mediates a wide range of physiological functions. Similar to H1 receptors, M1, M3, and M5 receptors couple to Gq/11 proteins and activate the PLC-IP3-DAG pathway. M2 and M4 receptors, on the other hand, couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound's antagonism at these receptors would inhibit the physiological effects of acetylcholine, leading to characteristic anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.

Quantitative Pharmacological Data (Illustrative)

The following tables summarize quantitative data for Cyproheptadine, which is expected to have a pharmacological profile similar to this compound.

Table 1: Muscarinic Receptor Functional Antagonism of Cyproheptadine

| Receptor Subtype | Preparation | Agonist | Parameter | Value | Reference |

| M1 | Rabbit vas deferens (ganglionic) | McN-A-343 | pA2 | 7.99 | [1] |

| M2 | Rabbit vas deferens (cardiac) | Arecoline | pA2 | 8.02 | [1] |

| M3 | Guinea-pig ileum (smooth muscle) | Carbachol (B1668302) | pA2 | 8.00 | [1] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Histamine H1 Receptor Binding Affinity of Cyproheptadine (Illustrative Ki)

| Receptor | Ligand | Parameter | Value (nM) |

| Histamine H1 | Cyproheptadine | Ki | ~1-10 |

Note: Specific Ki values for Cyproheptadine at the H1 receptor can vary between studies and experimental conditions. This value represents a typical range for a potent first-generation antihistamine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticholinergic and antihistamine effects of compounds like this compound.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of Iproheptadine for histamine H1 and muscarinic receptors.

Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK293) cells recombinantly expressing the human histamine H1 receptor or one of the five human muscarinic receptor subtypes (M1-M5) are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in assay buffer.

-

-

Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [3H]mepyramine for H1 receptors, [3H]N-methylscopolamine for muscarinic receptors) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled antagonist (e.g., diphenhydramine (B27) for H1, atropine (B194438) for muscarinic receptors).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays for Antagonist Potency

Objective: To determine the functional potency (e.g., pA2, IC50) of this compound as an antagonist at H1 and muscarinic receptors.

Methodology (Isolated Tissue Bath):

-

Tissue Preparation:

-

For H1 receptor antagonism, a segment of guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

For muscarinic receptor antagonism, a similar preparation of guinea pig ileum or trachea can be used.

-

The tissue is connected to an isometric force transducer to record contractions.

-

-

Functional Assay:

-

The tissue is allowed to equilibrate under a resting tension.

-

A cumulative concentration-response curve to an appropriate agonist (e.g., histamine for H1, carbachol for muscarinic receptors) is generated to establish a baseline response.

-

The tissue is then washed and incubated with a fixed concentration of this compound for a predetermined period.

-

A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound.

-

This process is repeated with increasing concentrations of this compound.

-

-

Data Analysis:

-

The rightward shift in the agonist concentration-response curve caused by this compound is measured.

-

A Schild plot analysis can be performed by plotting the log(concentration ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of this plot provides the pA2 value.

-

Alternatively, the IC50 value for the inhibition of agonist-induced contraction can be calculated.

-

Visualizations

Signaling Pathways

Caption: Gq/11-coupled signaling pathways for H1 and M1/M3/M5 receptors.

Experimental Workflow

Caption: Workflow for determining receptor affinity and functional potency.

Conclusion

This compound is expected to function as a potent antagonist at both histamine H1 and muscarinic acetylcholine receptors, consistent with its classification as a first-generation antihistamine. This dual activity underlies both its therapeutic efficacy in allergic conditions and its characteristic anticholinergic side-effect profile. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of these pharmacological properties. Further studies are required to generate specific binding and functional data for this compound to definitively characterize its receptor interaction profile.

References

Iproheptine: A Review of Its Discovery and Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iproheptine, a synthetic compound with vasoconstrictive and antihistaminic properties, has a history rooted in mid-20th century pharmaceutical research. First described in the scientific literature in 1960 and patented in 1962, it has been marketed in Japan as a nasal decongestant under the brand names Metron and Susat.[1] This technical guide provides a comprehensive overview of the available scientific and historical data on the discovery and development of this compound, with a focus on its chemical synthesis, pharmacological profile, and clinical applications. Due to the limited availability of detailed early research data, this guide synthesizes the known information and highlights areas where data is scarce.

Introduction

This compound, chemically known as N-isopropyl-1,5-dimethylhexylamine or N-isopropyloctodrine, is a sympathomimetic amine that has been used as a topical nasal decongestant.[1] Its development occurred during a period of intense research into synthetic amines for various therapeutic applications. This document aims to provide a detailed account of its history, from its initial synthesis to its pharmacological characterization and clinical use.

Discovery and History

The first scientific description of this compound appeared in 1960, followed by a patent in 1962.[1] It was subsequently marketed in Japan as an over-the-counter nasal decongestant.[1] Preclinical studies conducted in the 1960s characterized its pharmacological effects, describing it as a vasoconstrictor and antihistamine.[1]

Chemical Synthesis and Properties

While the original patent from 1962 would contain the definitive synthesis protocol, specific details of the industrial synthesis of this compound are not widely published in publicly accessible literature. The synthesis of similar alkylamines typically involves the reductive amination of a corresponding ketone or an alkylation of an amine.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 6-methyl-N-propan-2-ylheptan-2-amine |

| Other Names | N-isopropyl-1,5-dimethylhexylamine, N-isopropyloctodrine |

| Brand Names | Metron, Susat |

| CAS Number | 13946-02-6 |

| Chemical Formula | C11H25N |

| Molar Mass | 171.328 g·mol−1 |

Pharmacology

This compound's pharmacological activity is primarily attributed to its vasoconstrictor and antihistamine effects.[1]

Pharmacodynamics

Preclinical studies in the 1960s revealed that this compound possesses anticholinergic and antihistamine-like effects that were more potent than those of ephedrine (B3423809).[1] It was also noted to have hypotensive and cardiac inhibitive actions, distinguishing it from other sympathomimetic amines.[1] The drug produces bronchodilation, vasoconstriction, and hemostasis in a manner similar to ephedrine or methoxyphenamine.[1] Interestingly, its effects on blood vessels, pupils, and saliva secretion were reported to be very weak.[1]

Close analogs of this compound, such as methylhexanamine and tuaminoheptane, are known to act as norepinephrine (B1679862) and/or dopamine (B1211576) releasing agents by interacting with monoamine transporters.[1] This mechanism is thought to underlie their sympathomimetic and stimulant effects.[1] While not explicitly stated for this compound, a similar mechanism of action is plausible.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion, are not extensively documented in the available literature.

Experimental Protocols

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects have not been elucidated in detail in the available literature. However, based on its classification as a sympathomimetic amine and its vasoconstrictive properties, it is likely to interact with adrenergic receptors. Its antihistamine effects would be mediated by histamine (B1213489) receptors.

Clinical Use and Availability

This compound has been marketed as a nasal decongestant in Japan and is available over-the-counter.[1] Its primary clinical application is for the relief of nasal congestion.

Conclusion

This compound is a sympathomimetic amine with a history of use as a nasal decongestant. While its initial discovery and pharmacological characterization date back to the 1960s, detailed technical information regarding its synthesis, pharmacokinetics, and molecular mechanisms of action is not extensively available in the public domain. This guide provides a summary of the known information, highlighting the need for further research to fully elucidate the properties of this compound. The provided diagrams for experimental workflow and signaling pathways are based on general pharmacological principles and the limited available data on this compound.

References

An In-depth Technical Guide to the Vascular and Pupillary Effects of Cyproheptadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyproheptadine (B85728), a first-generation antihistamine, exhibits a complex pharmacological profile characterized by potent antagonism of histamine (B1213489) H1, serotonin (B10506) (5-HT), and muscarinic acetylcholine (B1216132) receptors. These interactions result in significant physiological effects on the vascular system and pupillary function. This technical guide provides a comprehensive overview of these effects, synthesizing available quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways involved.

Effects on Blood Vessels

Cyproheptadine primarily induces vasodilation, leading to a potential decrease in blood pressure (hypotension). This effect is a composite of its antagonism at H1 histamine and 5-HT2A serotonin receptors on vascular smooth muscle cells.

Quantitative Data

While extensive quantitative data from large-scale clinical trials in adults specifically measuring the hemodynamic effects of cyproheptadine are limited, case reports and preclinical studies provide valuable insights.

| Parameter | Subject | Dosage | Observed Effect | Citation |

| Systolic Blood Pressure | 20-month-old male with central hypertension | 1 mg, twice daily | Median systolic pressure dropped from 128 mmHg to 118 mmHg (p < 0.0001). | [1] |

| Blood Pressure | Normotensive rats (intracerebroventricular administration) | 10 µg | Increased basal blood pressure. | [2] |

| Cardiovascular Effects | General | Therapeutic doses | More commonly associated with hypotension rather than hypertension. Can lead to vasodilation and a decrease in blood pressure. | [3] |

Note: The observed increase in basal blood pressure in the animal study with intracerebroventricular administration suggests a complex central nervous system-mediated effect that may differ from the peripheral effects that cause vasodilation.

Experimental Protocols

1.2.1. In Vivo Assessment of Vascular Effects in Humans: Forearm Blood Flow (FBF) Measurement

This technique is a standard method for assessing the direct effects of vasoactive drugs on the peripheral vasculature in a clinical research setting.

-

Principle: Venous occlusion plethysmography is used to measure changes in forearm volume, which reflects arterial inflow. An increase in FBF at a constant blood pressure indicates vasodilation.

-

Procedure:

-

A strain gauge is placed around the widest part of the forearm to measure changes in circumference.

-

A cuff is placed around the upper arm and inflated to a pressure that occludes venous return without affecting arterial inflow (typically 40-50 mmHg).

-

The rate of increase in forearm volume, measured by the strain gauge, is recorded to determine blood flow.

-

A baseline FBF is established.

-

Cyproheptadine or a placebo is administered (often via intrabrachial artery infusion to localize the effect).

-

FBF is measured at regular intervals to determine the drug's effect on vascular tone.

-

-

Data Analysis: Changes in FBF are calculated as a percentage change from baseline or as absolute values. Vascular resistance can be calculated by dividing mean arterial pressure by FBF.

1.2.2. In Vitro Assessment of Vascular Effects: Isolated Blood Vessel Studies

This method allows for the direct examination of a drug's effect on vascular smooth muscle in a controlled environment.

-

Principle: Segments of arteries or veins are mounted in an organ bath, and changes in their contractile force are measured in response to drug administration.

-

Procedure:

-

Blood vessels (e.g., rat aorta, human arteries) are dissected and cut into rings.

-

The rings are mounted between two hooks in an organ bath filled with a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at a constant temperature (37°C).

-

One hook is fixed, and the other is connected to a force transducer to record isometric tension.

-

The vessel rings are brought to a stable baseline tension.

-

A vasoconstrictor (e.g., phenylephrine, serotonin, histamine) is added to induce contraction.

-

Once a stable contraction is achieved, cumulative concentrations of cyproheptadine are added to assess its relaxant effect.

-

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-induced contraction.

Signaling Pathways

Cyproheptadine-induced vasodilation is primarily mediated by the blockade of H1 histamine and 5-HT2A serotonin receptors on vascular smooth muscle cells.

1.3.1. Histamine H1 Receptor Antagonism

Histamine binding to H1 receptors on vascular smooth muscle typically causes vasoconstriction through the Gq/11 protein-phospholipase C (PLC) pathway. By blocking this receptor, cyproheptadine prevents this signaling cascade.[4][5][6]

Caption: Cyproheptadine blocks H1 receptor-mediated vasoconstriction.

1.3.2. Serotonin 5-HT2A Receptor Antagonism

Serotonin (5-HT) is a potent vasoconstrictor that acts on 5-HT2A receptors in vascular smooth muscle. Cyproheptadine's antagonism of these receptors contributes to its vasodilatory effect.[7][8][9]

References

- 1. qscience.com [qscience.com]

- 2. Use of cyproheptadine hydrochloride (HCl) to reduce neuromuscular hypertonicity in stroke survivors: A Randomized Trial: Reducing Hypertonicity in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 5. researchgate.net [researchgate.net]

- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 7. 5-hydroxytryptamine and its receptors in systemic vascular walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin - Wikipedia [en.wikipedia.org]

- 9. Figure 10 from Molecular interactions of serotonin (5-HT) and endothelin-1 in vascular smooth muscle cells: in vitro and ex vivo analyses. | Semantic Scholar [semanticscholar.org]

Preclinical Pharmacology of Cyproheptadine: An In-depth Technical Guide

A Note on Nomenclature: Initial searches for "Iproheptine" yielded limited preclinical data. It is highly probable that this was a misspelling of "Cyproheptadine," a structurally related and well-researched compound. This guide will focus on the extensive preclinical pharmacology of Cyproheptadine (B85728).

Introduction

Cyproheptadine is a first-generation antihistamine and serotonin (B10506) antagonist with a broad pharmacological profile. It is utilized in the treatment of allergic reactions, and off-label for appetite stimulation and the management of serotonin syndrome. This technical guide provides a comprehensive overview of the preclinical pharmacology of Cyproheptadine, focusing on its receptor binding profile, functional activity, and in vivo efficacy. The information presented is intended for researchers, scientists, and drug development professionals.

Receptor Binding Affinity

Cyproheptadine exhibits a high affinity for a variety of receptors, which contributes to its diverse pharmacological effects. The following table summarizes the in vitro binding affinities (Ki) of Cyproheptadine for various human and rat receptors, as determined by radioligand binding assays.

| Receptor Subtype | Species | Ki (nM) | Reference |

| Serotonin Receptors | |||

| 5-HT1A | Human | 50 - 59 | [1] |

| 5-HT2A | Rat (Cerebral Cortex) | 1.58 (pKi 8.80 ± 0.11) | [2] |

| 5-HT2B | Rat (Stomach Fundus) | 0.72 (pA2 9.14 ± 0.25) | [2] |

| 5-HT2C | Pig (Choroidal Plexus) | 1.95 (pKi 8.71 ± 0.08) | [2] |

| Histamine (B1213489) Receptors | |||

| H1 | Human | Data not explicitly found in searches | |

| Muscarinic Receptors | |||

| M1 (ganglionic) | Rabbit (Vas Deferens) | 10.23 (pA2 7.99) | [3] |

| M2 (cardiac) | Rabbit (Vas Deferens) | 9.55 (pA2 8.02) | [3] |

| M3 (smooth muscle) | Guinea-Pig (Ileum) | 9.77 (pA2 8.01) | [3] |

| Adrenergic Receptors | |||

| α2B | Human | 17 | [4] |

| α2C | Human | 185 | [4] |

| Dopamine Receptors | |||

| D1 | Human | 79 | [4] |

Functional Activity

The functional activity of Cyproheptadine has been characterized in various in vitro assays, demonstrating its antagonist properties at serotonin and histamine receptors.

| Assay Type | Target | Cell Line/Tissue | Species | Potency (IC50/EC50/pA2) | Efficacy (Emax) | Reference |

| Calcium Mobilization | H1 Receptor | Human Bronchial Smooth Muscle Cells | Human | Specific IC50 for Cyproheptadine not found, but histamine EC50 is ~3 µM | Not specified | [5] |

| Functional Antagonism | 5-HT2B Receptor | Rat Stomach Fundus | Rat | pA2 = 9.14 ± 0.25 | Not applicable for antagonist | [2] |

| Functional Antagonism | Muscarinic M1, M2, M3 Receptors | Rabbit Vas Deferens, Guinea-Pig Ileum | Rabbit, Guinea-Pig | pA2 = 7.99 - 8.02 | Not applicable for antagonist | [3] |

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the effects of Cyproheptadine in various animal models, correlating with its clinical applications.

| Animal Model | Effect | Species | Dosage | Route of Administration | Reference |

| LLC1 Syngeneic Lung Cancer Model | Decreased growth of subcutaneous tumors | Mouse | Not specified | Not specified | [6] |

| Non-small Cell Lung Cancer Metastasis Model | Decreased number of metastatic nodules in the lungs | Mouse | Not specified | Not specified | [6] |

| Alcohol Preference Model | Reverses preference to alcohol and induces alcohol aversion (in combination with Prazosin) | Not specified | Not specified | Not specified | [7] |

Experimental Protocols

Radioligand Binding Assay (General Protocol for Serotonin Receptors)

This protocol provides a general framework for determining the binding affinity of Cyproheptadine to serotonin receptors. Specific parameters may need to be optimized for each receptor subtype.

Figure 1: Workflow for a typical radioligand binding assay.

Protocol Steps:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a suitable buffer. The homogenate is subjected to differential centrifugation to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in assay buffer.

-

Assay Incubation: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Cyproheptadine). Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand is washed away.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value, which is the concentration of Cyproheptadine that inhibits 50% of the specific radioligand binding. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

Calcium Mobilization Assay (General Protocol for H1 Receptors)

This protocol outlines a general method for assessing the functional antagonist activity of Cyproheptadine at Gq-coupled receptors like the histamine H1 receptor.

Figure 2: Workflow for a calcium mobilization assay.

Protocol Steps:

-

Cell Culture and Plating: Cells stably or transiently expressing the histamine H1 receptor are cultured and plated in a 96-well microplate.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which enters the cells and is cleaved to its active form.

-

Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a fluorescence microplate reader. Varying concentrations of Cyproheptadine (the antagonist) are added to the wells, followed by a fixed concentration of histamine (the agonist) to stimulate the H1 receptors.

-

Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is measured for each well. The data are normalized and plotted against the concentration of Cyproheptadine to generate a dose-response curve and calculate the IC50 value, representing the concentration of Cyproheptadine that inhibits 50% of the histamine-induced calcium mobilization.[5][9]

Signaling Pathways

Cyproheptadine exerts its effects by antagonizing the signaling pathways of histamine and serotonin receptors. The following diagram illustrates the Gq-coupled signaling pathway of the histamine H1 receptor, which is inhibited by Cyproheptadine.